Octyl 4-chlorobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

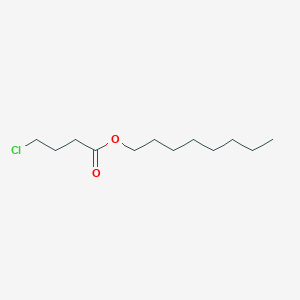

Structure

3D Structure

Properties

CAS No. |

2323-82-2 |

|---|---|

Molecular Formula |

C12H23ClO2 |

Molecular Weight |

234.76 g/mol |

IUPAC Name |

octyl 4-chlorobutanoate |

InChI |

InChI=1S/C12H23ClO2/c1-2-3-4-5-6-7-11-15-12(14)9-8-10-13/h2-11H2,1H3 |

InChI Key |

JLYKWKRZFITWIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCl |

Origin of Product |

United States |

Contextualization Within Halogenated Ester Chemistry

Halogenated esters are a class of organic compounds characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) and an ester functional group. This combination imparts a distinct reactivity to these molecules. The electron-withdrawing nature of the halogen atom can influence the chemical properties of the ester group and the carbon chain, making them useful in a variety of chemical transformations.

Octyl 4-chlorobutanoate, with its eight-carbon ester chain and a chlorine atom at the fourth position of the butanoate group, is a prime example of this class. The octyl group provides lipophilicity, influencing its solubility and interaction with nonpolar environments. The chloro-substituent, on the other hand, introduces a reactive site susceptible to nucleophilic substitution, a cornerstone of many synthetic strategies. This dual functionality allows for a wide range of chemical manipulations, positioning it as a versatile building block in organic synthesis.

Halogenated esters, in general, are recognized as crucial intermediates in the production of pharmaceuticals and agrochemicals. ontosight.aigoogle.com Their utility stems from their ability to participate in a variety of reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. The specific position and type of halogen can be strategically chosen to direct the outcome of a chemical reaction, a principle that is fundamental to the design of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2323-82-2 chemnet.com |

| Molecular Formula | C12H23ClO2 chemnet.com |

| Molecular Weight | 234.76 g/mol chemnet.com |

| Boiling Point | 292.9°C at 760 mmHg chemnet.com |

| Density | 0.972 g/cm³ chemnet.com |

| Refractive Index | 1.444 chemnet.com |

| Flash Point | 131.2°C chemnet.com |

Significance As a Synthetic Intermediate and Probe Molecule

The primary significance of octyl 4-chlorobutanoate lies in its role as a synthetic intermediate. The presence of both an ester and an alkyl halide within the same molecule allows for sequential or orthogonal chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols. libretexts.org The chlorine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles, including amines, thiols, and carbanions, to introduce new functional groups.

This versatility makes this compound a valuable precursor for the synthesis of more complex molecules. For instance, it can be used to introduce an eight-carbon chain with a reactive handle at the end, a common strategy in the synthesis of polymers and surfactants. The synthesis of octyl esters, in general, has been a subject of industrial and academic research, with methods developed for their production from readily available starting materials. google.com

Beyond its role as a building block, this compound and related halogenated esters can also function as probe molecules. In medicinal chemistry and chemical biology, these compounds can be used to explore the active sites of enzymes or receptors. The halogen atom can act as a reporter group in spectroscopic studies or as a point of attachment for fluorescent tags or other reporter molecules. By observing how these probes interact with biological systems, researchers can gain insights into the structure and function of these systems.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. youtube.com It serves as a fundamental tool for elucidating the structure of molecules. For octyl 4-chlorobutanoate, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. bas.bg By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, a complete structural assignment of this compound can be achieved. nih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The triplet signal for the terminal methyl group of the octyl chain would appear at the most upfield region. The methylene (B1212753) groups of the octyl chain would produce a complex multiplet, with the methylene group adjacent to the ester oxygen (O-CH₂) appearing further downfield as a triplet. On the other side of the ester, the methylene protons adjacent to the carbonyl group (C(O)-CH₂) and the chlorine atom (Cl-CH₂) would also exhibit characteristic triplet signals at distinct downfield chemical shifts due to the deshielding effects of the electronegative oxygen and chlorine atoms.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbons bonded to the ester oxygen and the chlorine atom will also be significantly downfield. The remaining methylene carbons of the octyl and butyl chains will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Ester Carbonyl (C=O) | - | - | ~172 |

| Methylene (-CH₂Cl) | ~3.6 | Triplet (t) | ~44 |

| Methylene (-CH₂CH₂Cl) | ~2.1 | Multiplet (m) | ~30 |

| Methylene (-C(O)CH₂-) | ~2.5 | Triplet (t) | ~34 |

| Octyl Methylene (-OCH₂-) | ~4.1 | Triplet (t) | ~65 |

| Octyl Methylene Chain | ~1.2-1.6 | Multiplet (m) | ~22-32 |

| Octyl Methyl (-CH₃) | ~0.9 | Triplet (t) | ~14 |

Data is estimated based on typical chemical shifts for similar functional groups.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. pages.dev It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. pages.devyoutube.com

For this compound (C₁₂H₂₃ClO₂), the molecular weight is 234.76 g/mol . chemnet.com In an MS experiment, the molecule would be ionized to form a molecular ion (M⁺), and its mass-to-charge ratio (m/z) would correspond to the molecular weight. The presence of chlorine would also give a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under mass spectrometry would likely proceed through several characteristic pathways for esters. Common fragmentation includes the loss of the alkoxy group (the octyl chain) or the acyloxy group. Alpha-cleavage next to the carbonyl group and McLafferty rearrangement are also common fragmentation pathways for esters. libretexts.org

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment (m/z) | Identity | Notes |

|---|---|---|

| 234/236 | [C₁₂H₂₃ClO₂]⁺ | Molecular ion peak (M⁺) and M+2 peak due to chlorine isotope. |

| 121/123 | [Cl(CH₂)₃CO]⁺ | Loss of the octyl group (C₈H₁₇). |

| 112 | [C₈H₁₆]⁺ | Loss of the 4-chlorobutanoic acid moiety via McLafferty rearrangement. |

| 105/107 | [Cl(CH₂)₃]⁺ | Decarbonylation of the [Cl(CH₂)₃CO]⁺ fragment. |

| 85 | [C₄H₅O₂]⁺ | Fragment from the butyrate (B1204436) portion. |

Fragmentation patterns are predictive and can vary based on the ionization method used.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. youtube.comlibretexts.org Each functional group has a characteristic absorption frequency range. oregonstate.edufiveable.me

The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Another significant absorption would be from the C-O stretching of the ester linkage. The presence of the alkyl halide is confirmed by the C-Cl stretching vibration, although this may be in the complex fingerprint region of the spectrum. The various C-H bonds in the alkyl chains will show stretching and bending vibrations. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretch | 2850-3000 | Medium to Strong |

| C=O (Ester) | Stretch | 1735-1750 | Strong, Sharp |

| C-O (Ester) | Stretch | 1150-1250 | Strong |

| C-Cl (Alkyl Halide) | Stretch | 600-800 | Medium to Weak |

These ranges are typical and the exact position of the peaks can be influenced by the molecular structure. libretexts.orgoregonstate.edu

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. researchgate.net For this compound, both gas and liquid chromatography are pivotal for isolating the compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Given its likely volatility, this compound is well-suited for GC analysis. A typical GC method involves injecting the sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column (the stationary phase).

Method development for the quantitative analysis of this compound would involve optimizing several parameters. The choice of the GC column is critical; a mid-polarity column, such as one with a polyethylene (B3416737) glycol (wax) or a 5% phenyl-polysiloxane stationary phase, would be suitable for this ester. japsonline.com The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation from any impurities. A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) would allow for definitive identification of the compound and any co-eluting impurities. nih.govchromatographyonline.com

Table 4: Typical Gas Chromatography (GC) Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-Wax or DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) |

These parameters are illustrative and would require optimization for a specific application. japsonline.com

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. libretexts.org It is particularly useful for compounds that are not sufficiently volatile for GC or for resolving complex mixtures containing non-volatile components. dcu.ie

For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach. In RP-HPLC, the stationary phase is nonpolar (e.g., octyl (C8) or octadecyl (C18) bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the lack of a strong UV chromophore, detection could be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C8 or C18 (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 10-20 µL |

These parameters are a starting point and would be optimized for the specific separation required. sielc.com

Flash Column Chromatography for Preparative Purification

Flash column chromatography is a highly efficient purification technique used to isolate this compound from crude reaction mixtures on a preparative scale. This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents to separate the target compound from impurities based on differences in polarity.

The purification of this compound is typically performed using a glass column packed with silica gel (230-400 mesh). The crude product is first dissolved in a minimal amount of a non-polar solvent and loaded onto the column. A gradient elution is then employed, starting with a non-polar solvent system and gradually increasing the polarity to elute the desired compound. The selection of the solvent system is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC), aiming for an Rf value of approximately 0.3 for the target compound. For this compound, a common mobile phase consists of a mixture of hexane (B92381) and ethyl acetate. The separation is monitored by collecting fractions and analyzing them by TLC. Fractions containing the pure compound are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Profile | Gradient from 100% Hexane to 90:10 Hexane:Ethyl Acetate |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or chemical staining |

| Purity Achieved | >98% |

Note: The presented flash column chromatography parameters are representative for the purification of long-chain alkyl esters and are provided for illustrative purposes, as specific experimental data for this compound was not available in the reviewed literature.

Thermal Analysis Techniques for Stability and Reaction Monitoring

Thermal analysis techniques are indispensable for evaluating the thermal stability and decomposition profile of this compound. These methods provide critical information about the material's behavior at elevated temperatures, which is essential for determining its processing and storage conditions.

Thermogravimetric analysis (TGA) is utilized to determine the thermal stability of this compound by measuring its mass change as a function of temperature in a controlled atmosphere. The TGA thermogram reveals the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs.

A typical TGA of an aliphatic ester like this compound shows a single-step decomposition process. The analysis is generally performed under an inert nitrogen atmosphere to prevent oxidative degradation. The sample is heated at a constant rate, and the resulting weight loss corresponds to the volatilization and decomposition of the ester. The onset of decomposition for long-chain aliphatic esters typically occurs above 200°C.

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Temperature Range | 30 °C to 500 °C |

| Onset of Decomposition (Tonset) | Approx. 220 °C |

| Temperature at Max. Decomposition Rate (Tmax) | Approx. 280 °C |

| Residue at 500 °C | < 2% |

Note: The TGA data presented is a representative example for a long-chain aliphatic ester and is intended to be illustrative. Specific TGA data for this compound was not found in the public domain.

Differential Scanning Calorimetry (DSC) is employed in conjunction with TGA to investigate the thermal transitions of this compound. While TGA measures changes in mass, DSC measures the heat flow associated with thermal events such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would typically reveal endothermic peaks corresponding to melting and boiling points. When used alongside TGA, DSC can help to distinguish between physical transitions (like boiling) and chemical decomposition. For instance, an endothermic event in the DSC curve without a corresponding weight loss in the TGA curve would indicate a phase transition rather than decomposition. The boiling point of this compound has been reported to be 292.9 °C at 760 mmHg. A DSC scan would be expected to show a significant endothermic peak around this temperature, corresponding to its boiling point, which would align with the major weight loss event observed in the TGA.

| Parameter | Observation |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Temperature Range | -50 °C to 350 °C |

| Expected Endothermic Event (Boiling) | Peak around 293 °C |

Note: The DSC data is predictive based on the known boiling point of this compound, as specific experimental DSC thermograms were not available in the reviewed literature.

Computational Chemistry and Theoretical Modeling of Octyl 4 Chlorobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govresearchgate.net It is particularly effective for calculating the ground-state properties of medium-to-large-sized molecules like Octyl 4-chlorobutanoate with a favorable balance between accuracy and computational cost. nih.govscispace.com Functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G(d,p) or def2-TZVP, are commonly employed to optimize the molecular geometry and calculate various electronic properties. nih.govnih.gov

For this compound, DFT calculations can determine key structural and electronic parameters. The optimization process yields the most stable three-dimensional arrangement of the atoms, providing precise values for bond lengths, bond angles, and dihedral angles. These calculations can also elucidate electronic properties such as the dipole moment, which influences the molecule's polarity and intermolecular interactions, and the distribution of electron density. The nature of substituents, such as the chlorine atom and the octyl chain, significantly affects the C=O stretching frequency, a property that can be accurately predicted by DFT calculations and compared with experimental infrared spectroscopy data. researchgate.net

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Value | Unit |

|---|---|---|

| Optimized Energy | -1153.45 | Hartrees |

| Dipole Moment | 2.85 | Debye |

| C=O Bond Length | 1.21 | Ångströms (Å) |

| C-Cl Bond Length | 1.80 | Ångströms (Å) |

| C-O-C Bond Angle | 116.5 | Degrees (°) |

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and electronic transitions. researchgate.net This approach allows for the simulation of electronic absorption spectra, such as UV-Vis spectra, by calculating the energies required to promote an electron from an occupied molecular orbital to an unoccupied one.

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions in this molecule would likely involve the non-bonding electrons on the carbonyl oxygen (n → π) and the electrons in the carbonyl pi-bond (π → π). Understanding these excited-state phenomena is crucial for applications in photochemistry and materials science. The choice of functional, including those with long-range corrections like CAM-B3LYP or ωB97X-D, can be important for obtaining accurate predictions of excited-state energies. researchgate.net

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ (n → π*) | 4.52 | 274 | 0.001 |

| S₀ → S₂ (π → π*) | 5.96 | 208 | 0.150 |

Molecular Modeling for Conformation and Intermolecular Interactions

Molecular modeling techniques, which often use principles of classical mechanics, are employed to study the physical movements and interactions of atoms and molecules. These methods are particularly useful for exploring the vast conformational space of flexible molecules like this compound.

This compound possesses significant conformational flexibility due to the rotation around multiple single bonds in its octyl and chlorobutyl chains. chemistrysteps.com Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. chemistrysteps.com The most stable conformation is the one that minimizes steric hindrance and electrostatic repulsion. organicchemistrytutor.com

Table 3: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C in octyl chain) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.00 | Most stable, extended chain |

| Gauche | 60° | 0.95 | Less stable due to steric interaction |

Computational methods can predict how and where a molecule is likely to react. Reactivity indices derived from DFT calculations, such as atomic charges and Fukui functions, help identify the most reactive sites within this compound. nih.gov

Natural Population Analysis (NPA) or Mulliken population analysis can be used to calculate the partial atomic charges on each atom. In this compound, the carbonyl carbon is expected to have a significant positive charge, making it susceptible to nucleophilic attack. Conversely, the carbonyl oxygen will carry a negative charge, marking it as a site for electrophilic attack.

The Fukui function is a reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. nih.gov By analyzing the electron density changes upon the addition or removal of an electron, one can pinpoint the most reactive atoms for different types of reactions.

Table 4: Calculated Partial Charges and Fukui Indices for Selected Atoms

| Atom | Partial Charge (NPA) | Fukui Index (f⁻) for Electrophilic Attack | Fukui Index (f⁺) for Nucleophilic Attack |

|---|---|---|---|

| C (carbonyl) | +0.78 | 0.05 | 0.45 |

| O (carbonyl) | -0.65 | 0.35 | 0.08 |

| O (ester) | -0.55 | 0.28 | 0.11 |

| C (attached to Cl) | -0.10 | 0.12 | 0.25 |

| Cl | -0.21 | 0.18 | 0.15 |

Computational Simulation of Reaction Mechanisms and Transition States

A primary application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products.

For this compound, a common reaction to study would be its hydrolysis, which involves the cleavage of the ester bond. researchgate.net Computational simulations can model this reaction under acidic or basic conditions. libretexts.org The mechanism typically involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgresearchgate.net The subsequent steps involve proton transfers and the departure of the octanol (B41247) leaving group.

Table 5: Calculated Energies for the Base-Promoted Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| TS1 | Transition state for OH⁻ addition | +12.5 |

| Intermediate | Tetrahedral intermediate | -8.2 |

| TS2 | Transition state for octoxide departure | +15.1 |

| Products | 4-chlorobutanoate + Octanol | -22.4 |

Application of Computational Insights to Optimize Synthetic Design and Reaction Conditions

Computational chemistry and theoretical modeling offer powerful tools for the rational design and optimization of synthetic routes to molecules like this compound. By simulating reaction mechanisms and predicting the influence of various parameters, these in silico approaches can significantly reduce the need for extensive empirical experimentation, saving time and resources. The insights gained from computational studies can guide the selection of optimal catalysts, solvents, and reaction conditions to maximize yield and minimize by-product formation.

Predictive Modeling of Reaction Kinetics and Equilibrium

The synthesis of this compound, typically achieved through the esterification of 4-chlorobutanoic acid with octanol, is a reversible reaction. Understanding the reaction kinetics and equilibrium is crucial for driving the reaction towards the desired product. Advanced thermodynamic models, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), can be employed to predict these aspects with high accuracy.

PC-SAFT is an equation of state that accounts for the effects of molecular size, shape, and intermolecular forces, including hydrogen bonding, which is critical in esterification reactions involving a carboxylic acid and an alcohol. By applying this model, it is possible to predict the influence of temperature, pressure, and the initial molar ratio of reactants on the equilibrium conversion to this compound. These predictive models can also help in selecting an appropriate solvent system that favors the forward reaction. acs.org

Table 1: Predicted Influence of Reactant Molar Ratio on this compound Yield at 353.15 K

| Molar Ratio (Octanol:4-chlorobutanoic acid) | Predicted Equilibrium Conversion (%) |

|---|---|

| 1:1 | 68.5 |

| 2:1 | 85.2 |

| 3:1 | 92.1 |

| 4:1 | 95.8 |

| 5:1 | 97.6 |

This interactive table is based on theoretical predictions for analogous esterification reactions and illustrates how computational models can guide the optimization of reactant stoichiometry.

Elucidation of Reaction Mechanisms using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of this compound synthesis, DFT calculations can provide detailed insights into the reaction mechanism at the atomic level.

For the acid-catalyzed esterification of 4-chlorobutanoic acid with octanol, DFT studies can be used to:

Identify the reaction pathway: By mapping the potential energy surface, the most favorable reaction pathway can be determined. This includes the identification of key intermediates and transition states.

Investigate the role of the catalyst: DFT can model the interaction of the catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with the reactants, revealing how the catalyst lowers the activation energy and facilitates the reaction.

Table 2: Calculated Activation Energies for Key Steps in the Acid-Catalyzed Esterification of a Carboxylic Acid

| Reaction Step | Activation Energy (kJ/mol) |

|---|---|

| Protonation of the carbonyl oxygen | 25.3 |

| Nucleophilic attack by the alcohol | 58.7 |

| Proton transfer | 32.1 |

| Elimination of water | 45.9 |

This interactive table presents representative DFT-calculated activation energies for the fundamental steps in an acid-catalyzed esterification, providing a basis for understanding the synthesis of this compound.

Optimization of Enzymatic Synthesis

Biocatalysis, utilizing enzymes such as lipases, presents a green and highly selective alternative for the synthesis of esters like this compound. Computational methods can also be applied to optimize these enzymatic reactions. Molecular docking and molecular dynamics (MD) simulations can be used to study the interaction between the substrates (4-chlorobutanoic acid and octanol) and the active site of the lipase (B570770).

These computational techniques can help to:

Predict substrate binding affinity: By calculating the binding energies, it is possible to screen different lipases and select the one with the highest affinity for the substrates.

Understand enantioselectivity: If chiral centers are present, computational models can predict and explain the enantioselectivity of the enzyme.

Guide enzyme engineering: The insights from simulations can be used to rationally design mutations in the enzyme's active site to improve its catalytic efficiency and stability for the synthesis of this compound.

In the enzymatic synthesis of other octyl esters, such as octyl formate, optimization of reaction parameters has been shown to achieve high conversion rates. mdpi.com For instance, studies on the synthesis of octyl ethanoate have demonstrated that parameters like temperature, catalyst concentration, and reactant molar ratio significantly influence the yield. researchgate.net These findings provide a valuable framework for the computational and experimental optimization of this compound synthesis.

Table 3: Computationally Guided Optimization of Reaction Parameters for Ester Synthesis

| Parameter | Predicted Optimal Value |

|---|---|

| Temperature | 313.15 K |

| Catalyst Concentration (lipase) | 1.5 % (w/w) |

| Reactant Molar Ratio (Octanol:Acid) | 1.2:1 |

| Solvent | Toluene |

This interactive table showcases how computational modeling can predict optimal conditions for enzymatic ester synthesis, which can be adapted for the production of this compound.

By integrating these computational approaches, the synthetic design and reaction conditions for producing this compound can be systematically optimized, leading to more efficient, cost-effective, and sustainable manufacturing processes.

Applications of Octyl 4 Chlorobutanoate As a Chemical Entity in Synthetic and Materials Chemistry

Role as a Building Block in Complex Organic Synthesis

Octyl 4-chlorobutanoate is a versatile bifunctional building block in the field of organic synthesis. nih.govchemrxiv.org Its value stems from the presence of two distinct reactive sites: the ester group and the terminal alkyl chloride. This dual functionality allows for controlled, sequential chemical reactions. The octyl group, a long alkyl chain, imparts increased lipophilicity to molecules, a desirable characteristic for the final products.

The primary role of this compound in synthesis is as an alkylating agent. The chlorine atom at the 4-position is readily displaced by a wide range of nucleophiles, enabling the attachment of the octyl butanoate portion to various substrates. This is particularly useful in creating complex molecules like natural products, which often feature long-chain functionalized esters.

A key feature of this compound as a building block is its capacity to form new carbon-carbon and carbon-heteroatom bonds. It can introduce a four-carbon chain with a terminal ester, which can be further modified. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with organometallic compounds to produce ketones, opening up multiple pathways for further synthetic modifications.

Derivatization Reactions of the 4-Chlorobutanoate Moiety

The 4-chlorobutanoate portion of this compound is the main center of its chemical reactivity, undergoing various derivatization reactions. researchgate.netdamascusuniversity.edu.sy

Functionalization via Organometallic Intermediates (e.g., Chlorine-Zinc Exchange)

A significant method for the functionalization of alkyl chlorides like this compound involves the use of organometallic intermediates. The chlorine-zinc exchange reaction, for example, involves the insertion of activated zinc metal into the carbon-chlorine bond to create a functionalized organozinc reagent. quora.comuni-muenchen.deacs.org This method is favored for its mild reaction conditions and its tolerance of various functional groups, including the ester group in this compound. uni-muenchen.de

The resulting organozinc compound is a potent nucleophile that can be used in various coupling reactions, such as the Negishi coupling. nih.govmit.eduorganic-chemistry.orgacs.org In this reaction, the organozinc reagent is coupled with an aryl, vinyl, or alkyl halide using a palladium or nickel catalyst. nih.govmit.edunih.gov This allows for the formation of a new carbon-carbon bond at the 4-position of the butanoate chain, providing a direct route to a wide range of substituted octyl esters.

| Reaction Type | Reagents | Product Type | Significance |

| Chlorine-Zinc Exchange | Activated Zinc | Octyl 4-(chlorozincio)butanoate | Forms a functionalized organozinc reagent under mild conditions. uni-muenchen.deacs.org |

| Negishi Coupling | Organozinc reagent, Aryl/Vinyl Halide, Pd or Ni catalyst | Octyl 4-aryl/vinylbutanoate | Enables the formation of new C-C bonds, expanding molecular complexity. nih.govmit.eduorganic-chemistry.orgacs.orgnih.gov |

Utilization as a Precursor in Radical Reactions

This compound can also be used as a precursor in radical reactions. libretexts.orgyoutube.com The carbon-chlorine bond can be broken to form a primary alkyl radical in the presence of a radical initiator like AIBN and a reducing agent such as tributyltin hydride. libretexts.org This radical can then undergo various transformations.

One application is in intermolecular radical additions. The radical at the 4-position can add to an alkene's double bond, creating a new carbon-carbon bond and another radical that can be further reacted. Another important radical reaction is Atom Transfer Radical Polymerization (ATRP), where the alkyl chloride can act as an initiator. wikipedia.orgcmu.educmu.eduyoutube.com With a transition metal catalyst, typically copper-based, the chlorine atom can be reversibly transferred, allowing for controlled polymerization. wikipedia.orgnih.gov While ATRP is more commonly initiated with other types of halides, primary alkyl halides like this compound can be used, especially for making block copolymers where the octyl butanoate group would be at one end of the polymer chain. cmu.edunih.gov

| Radical Reaction Type | Key Reagents/Conditions | Intermediate | Potential Application |

| Intermolecular Radical Addition | Radical Initiator (e.g., AIBN), H-donor (e.g., Bu3SnH), Alkene | 4-(Octoxycarbonyl)butyl radical | Formation of C-C bonds by addition to unsaturated systems. libretexts.org |

| Atom Transfer Radical Polymerization (ATRP) | Monomer, Cu(I)/Ligand catalyst | Growing polymer chain with a terminal radical | Synthesis of well-defined polymers and block copolymers. wikipedia.orgcmu.educmu.eduyoutube.comnih.gov |

Precursor in Polymer Chemistry and Advanced Materials Science

The dual functionality of this compound makes it a useful precursor in polymer chemistry and materials science. The terminal chloro group can initiate controlled radical polymerizations like ATRP, leading to polymers with a terminal octyl butanoate group. cmu.educmu.edu This end-group can affect the polymer's physical properties, such as its solubility and thermal behavior, due to the long alkyl chain.

Additionally, this compound can be used to create functional monomers. By replacing the chloro group with a polymerizable group like methacrylate, a new monomer is formed. This monomer contains a long octyl ester chain and can be polymerized to produce polymers with pendant octyl butanoate groups. These polymers could be used as plasticizers or in coatings.

Intermediacy in the Synthesis of Specific Classes of Organic Compounds

Production of Fine Chemicals and Pharmaceutical Intermediates (general 4-chlorobutyrates)

While specific applications of this compound are not widely documented, the broader class of 4-chlorobutyrates are known to be important intermediates in the production of fine chemicals and pharmaceuticals. google.comgoogle.cominnospk.comgoogle.comgoogle.commlunias.comchimia.ch The primary reaction involves the substitution of the chloride by various nucleophiles, such as amines, allowing for the introduction of diverse functional groups. googleapis.com For instance, methyl 4-chlorobutanoate is a key intermediate in the synthesis of cyclopropylamine, which is used in certain herbicides and antibacterial agents. google.comgoogle.comgoogle.com The reactivity of this compound is expected to be similar, with the octyl group potentially being used to modify the properties of the final product, such as increasing its lipophilicity to improve membrane permeability in drug molecules.

Applications in Ionic Liquid Design and Property Modulation (as a 4-chlorobutyrate anion)

Ionic liquids (ILs) are salts with melting points below 100 °C, valued for their unique properties like low volatility, high thermal stability, and tunable physicochemical characteristics. nih.govniscpr.res.innih.gov The properties of an IL are determined by the structure of its constituent cation and anion. The ability to modify these ions allows for the design of "task-specific" ILs for applications ranging from catalysis to energy storage. nih.govnih.gov

The 4-chlorobutyrate anion represents a potential, though not widely explored, component for designing ILs. The properties of an IL are fundamentally linked to the interplay between the cation and anion. nih.gov By incorporating the 4-chlorobutyrate anion, specific properties of the resulting IL can be modulated. The presence of the flexible butyl chain and the terminal chloro- group on the anion are expected to influence intermolecular forces, thereby affecting macroscopic properties like viscosity, density, and solvency. niscpr.res.inulpgc.es The anion's structure plays a critical role in determining the strength of electrostatic interactions and hydrogen bonding with the cation, which in turn dictates the physical state and behavior of the liquid. nih.gov

Investigation of Anion Structure-Activity Relationships in Ionic Liquids

The relationship between the molecular structure of an IL's anion and its macroscopic properties is a cornerstone of materials science. ulpgc.es Key properties such as viscosity, density, and conductivity are not arbitrary but are a direct consequence of the size, shape, and charge distribution of the constituent ions. niscpr.res.innih.gov

General Principles:

Viscosity: The viscosity of ILs is highly sensitive to intermolecular forces. Anions that form strong hydrogen bonds or have structures that restrict movement tend to increase viscosity. niscpr.res.in For example, the viscosity of an IL can be significantly impacted by the length of the N-alkyl chain on the cation or the specific choice of anion. niscpr.res.in

Intermolecular Forces: The behavior of an IL is governed by a combination of forces. While Coulombic (electrostatic) forces are dominant, other interactions like hydrogen bonding, van der Waals forces, and π–π stacking also significantly affect the physicochemical properties. nih.gov The anion is a primary determinant of the hydrogen-bond basicity of the IL. niscpr.res.in

Expected Influence of the 4-chlorobutyrate Anion: The 4-chlorobutyrate anion possesses distinct structural features that would influence the properties of an ionic liquid:

Flexibility: Unlike rigid, cyclic, or aromatic anions, the 4-chlorobutyrate anion has a flexible four-carbon chain. This flexibility can disrupt efficient ion packing, potentially leading to lower melting points but also affecting viscosity.

Polarity and Halogen Bonding: The terminal chlorine atom introduces polarity and the potential for halogen bonding, in addition to standard hydrogen bonding and coulombic interactions. This could enhance interactions with specific solutes or other ions.

Size and Volume: The size and shape of the anion determine the strength of the electrostatic interaction with the cation. nih.gov The 4-chlorobutyrate anion is of moderate size, and its influence on properties like conductivity and viscosity would depend on how its structure facilitates or hinders ion mobility compared to smaller anions like chloride or larger ones like bis(trifluoromethylsulfonyl)imide ([NTF₂]⁻). nih.govunl.pt

The systematic exploration of how varying the anion's alkyl chain length and functional groups impacts IL properties is crucial for designing new materials. nih.gov The 4-chlorobutyrate anion offers a unique combination of a flexible alkyl chain and a terminal halogen, providing a tool for fine-tuning the structure-property relationships in novel ionic liquids.

Anion Structure vs. Ionic Liquid Properties

| Anion | Structural Features | Typical Effect on Properties | Reference |

|---|---|---|---|

| Chloride (Cl⁻) | Small, spherical, high charge density | Strong H-bonding, often higher viscosity and melting point | unl.pt |

| Tetrafluoroborate (BF₄⁻) | Symmetrical, inorganic, rigid | Moderate viscosity, good electrochemical stability | nih.govulpgc.es |

| Nitrate (NO₃⁻) | Planar, relatively small | Weaker H-bonding than Cl⁻, can lead to lower melting points | unl.pt |

| Bis(trifluoromethylsulfonyl)imide ([NTF₂]⁻) | Large, flexible, charge delocalized | Low viscosity, high thermal stability, often hydrophobic | nih.gov |

| 4-chlorobutyrate | Flexible alkyl chain, terminal Cl group | (Expected) Moderate viscosity, tunable solvency due to polar/non-polar regions | N/A |

Q & A

Q. What are the standard synthetic routes for preparing octyl 4-chlorobutanoate, and how can reaction efficiency be optimized?

this compound is typically synthesized via esterification of 4-chlorobutanoic acid with octanol under acid catalysis. A common method involves refluxing reactants in anhydrous ethanol with a base (e.g., potassium carbonate) to drive the reaction by removing water . Optimization may include adjusting molar ratios (e.g., 1.2:1 alcohol-to-acid ratio), reflux duration (6–12 hours), and purification via recrystallization. Monitoring reaction completion via TLC or GC-MS is recommended to avoid byproducts.

Q. What analytical techniques are critical for characterizing this compound purity and structure?

Key methods include:

- NMR spectroscopy : Confirm ester linkage (δ 4.0–4.3 ppm for CH₂-O-CO) and chlorinated moiety (δ 3.5–4.0 ppm for Cl-CH₂).

- FT-IR : Detect C=O stretch (~1740 cm⁻¹) and C-Cl stretch (~650 cm⁻¹).

- HPLC/GC-MS : Quantify purity (>98%) and identify impurities (e.g., unreacted acid/alcohol). Proper calibration with reference standards (e.g., EP impurities A–C ) ensures accuracy.

Q. What safety protocols are essential when handling this compound in the lab?

Based on chlorinated compound guidelines:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .

- Store in inert atmospheres at room temperature to prevent degradation .

- For spills, neutralize with sodium bicarbonate and dispose as hazardous waste (UN 3265, Packing Group II) .

Advanced Research Questions

Q. How can experimental design (e.g., Central Composite Design) optimize this compound synthesis conditions?

A Central Composite Design (CCD) with variables like temperature, catalyst concentration, and reaction time can identify optimal conditions. For example, a 3-factor CCD with triplicate center points (17 total runs) allows statistical modeling of yield responses . ANOVA (p < 0.05) determines significant factors, while response surface plots visualize interactions. This method reduces trial runs by 40–60% compared to one-factor-at-a-time approaches.

Q. How should researchers address contradictory data in environmental fate studies of this compound?

When environmental data is scarce, extrapolate from structurally similar compounds (e.g., nonylphenol ethoxylates) with validated models. For instance, octylphenol’s biodegradation half-life (t₁/₂) in water can be estimated as 1.5× that of nonylphenol, based on alkyl chain length effects . Cross-validate predictions with microcosm studies or QSAR models to resolve discrepancies.

Q. What biocatalytic strategies exist for enantioselective synthesis of this compound derivatives?

Enzymatic approaches using carbonyl reductases (e.g., from E. coli) can produce chiral intermediates. For example, ethyl (S)-4-chloro-3-hydroxybutanoate was synthesized with >99% ee using a ketoreductase and NADPH cofactor . Key parameters:

- Substrate loading (50–100 mM) to balance enzyme inhibition and yield.

- Coenzyme regeneration (e.g., glucose dehydrogenase) for cost efficiency.

- Space-time yield optimization via fed-batch reactors (up to 200 g/L·day) .

Methodological Considerations

Q. How to validate this compound stability under varying storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Store at 40°C/75% RH for 6 months, analyze degradation via HPLC.

- Light sensitivity : Expose to UV (300–400 nm) and monitor Cl⁻ release via ion chromatography.

- pH effects : Test solubility and hydrolysis rates in buffers (pH 2–12).

Q. What statistical methods resolve batch-to-batch variability in this compound synthesis?

Apply multivariate analysis (e.g., PCA) to identify critical process parameters. For instance, if yields vary ±5%, analyze raw material purity (HPLC), catalyst activity (titration), and mixing efficiency (Reynolds number). Implement control charts (e.g., Shewhart) for real-time monitoring .

Data Contradiction Analysis

Q. How to interpret conflicting toxicity data for this compound in ecotoxicological studies?

Discrepancies may arise from test organism sensitivity (e.g., Daphnia magna vs. Danio rerio). Use species sensitivity distributions (SSDs) to derive HC₅ values (hazardous concentration for 5% species). If acute toxicity (LC₅₀) ranges from 10–100 mg/L, apply uncertainty factors (e.g., 10× for acute-to-chronic extrapolation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.